1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmaceutical research. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in drug design.
Mechanism of Action
Target of Action
The primary target of the compound 1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key protein involved in the regulation of cell growth and division. Inhibition of this protein can lead to the suppression of cancer cell proliferation .
Mode of Action
This compound interacts with its target, EGFR-TK, by binding to its active site. This binding inhibits the enzymatic activity of EGFR-TK, leading to a decrease in the phosphorylation of downstream signaling proteins . This ultimately results in the inhibition of cell proliferation .
Biochemical Pathways
The action of this compound affects the EGFR signaling pathway. By inhibiting EGFR-TK, the compound disrupts the downstream signaling cascades, including the PI3K/AKT and MAPK pathways . These pathways are crucial for cell survival, growth, and proliferation. Therefore, their disruption leads to the inhibition of these cellular processes .
Pharmacokinetics
The compound’s effectiveness against egfr-tk suggests that it has sufficient bioavailability to reach its target in the body .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation. This is achieved through the compound’s inhibitory effect on EGFR-TK and the subsequent disruption of downstream signaling pathways . In addition, the compound has been shown to induce cell cycle arrest at the S phase, leading to an increase in pre-G cell population .
Biochemical Analysis
Biochemical Properties
The pyrazolo[3,4-d]pyrimidine scaffold, to which our compound belongs, is an isostere of the adenine ring of ATP . This allows the molecules to mimic hinge region binding interactions in kinase active sites . The activity and selectivity of 1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine can be directed to multiple oncogenic targets through focused chemical modification .
Cellular Effects
They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with kinase active sites . It mimics the hinge region binding interactions in these sites, which can lead to enzyme inhibition or activation and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine typically involves multistep reactions starting from readily available precursors. One common approach includes the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with guanidine to construct the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency while minimizing by-products. Scale-up processes often employ continuous flow reactors to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The piperidino group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde
- Imidazo[1,2-a]pyrimidines
- Imidazo[1,2-a]pyridines
Uniqueness
1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical reactivity. Its combination of a pyrazolo[3,4-d]pyrimidine core with piperidino and methylsulfanyl groups makes it a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
1-(4-methylphenyl)-6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5S/c1-13-6-8-14(9-7-13)23-17-15(12-19-23)16(20-18(21-17)24-2)22-10-4-3-5-11-22/h6-9,12H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRSZJRANBSCOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)SC)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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